

Application Notes and Protocols for NOR-1 Immunofluorescence

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Compound of Interest

Compound Name: *nor-1*

Cat. No.: B064425

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For researchers, scientists, and drug development professionals, accurate and reliable detection of the Neuron-derived orphan receptor 1 (**NOR-1**), also known as NR4A3, is critical for investigating its role in various physiological and pathological processes, including neuronal function, metabolism, and cancer. This document provides a comprehensive guide to the best commercially available antibodies for **NOR-1** immunofluorescence, complete with detailed protocols and supporting information.

Recommended Commercial Antibodies for NOR-1 Immunofluorescence

Two antibodies have been identified as highly effective for the immunofluorescent detection of **NOR-1** in cultured cells and tissue sections. The selection is based on manufacturer validation, citation in peer-reviewed publications, and available protocol details.

Santa Cruz Biotechnology, Inc. NOR-1 Antibody (H-7), sc-393902

This mouse monoclonal antibody is a widely cited option for the detection of human, mouse, and rat **NOR-1**.^{[1][2]} Its versatility across various applications, including immunofluorescence (IF), makes it a reliable choice.^{[1][2]}

Proteintech NR4A3 Antibody, 55405-1-AP

This rabbit polyclonal antibody is validated for the detection of human and mouse **NOR-1**/NR4A3.[3] The manufacturer provides a representative immunofluorescence image, demonstrating its specificity and performance.[3]

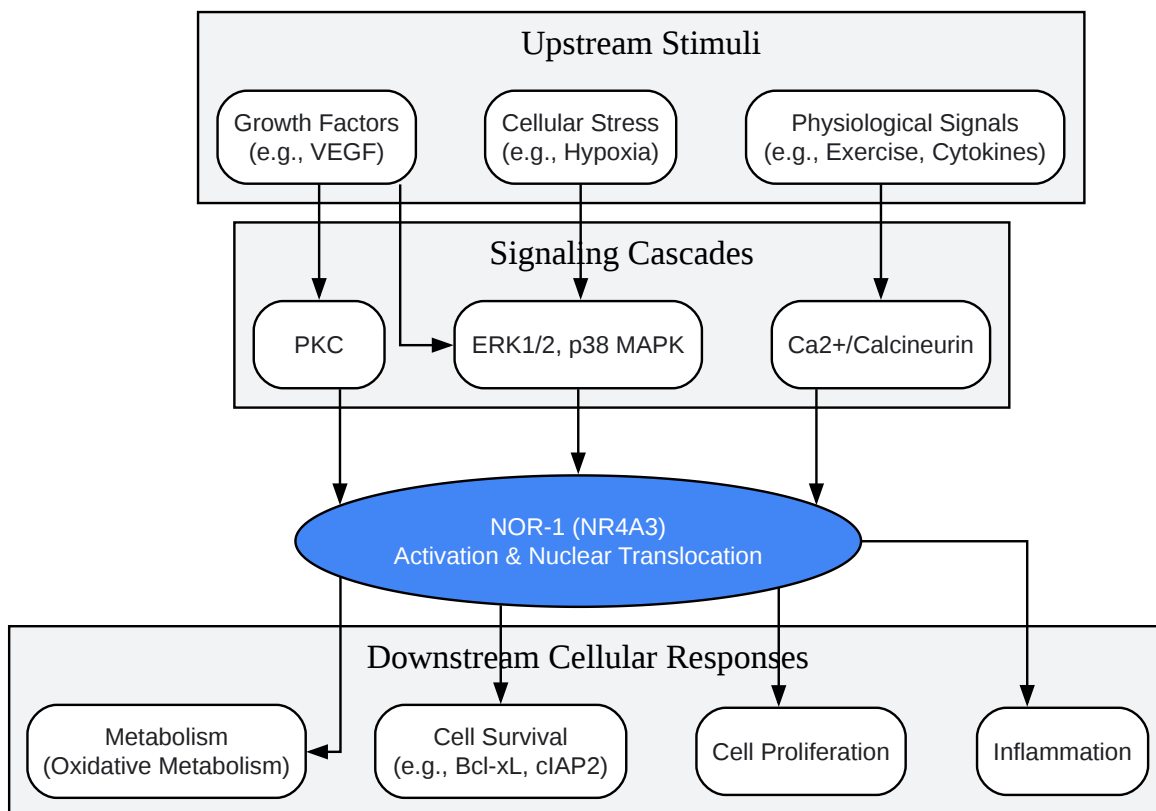
Quantitative Data Summary

The following table summarizes the key features and recommended starting concentrations for the selected **NOR-1** antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Feature	Santa Cruz Biotechnology sc-393902	Proteintech 55405-1-AP
Product Name	NOR-1 Antibody (H-7)	NR4A3 Polyclonal Antibody
Host Species	Mouse	Rabbit
Clonality	Monoclonal	Polyclonal
Reactivity	Human, Mouse, Rat	Human, Mouse
Validated Applications	WB, IP, IF, ELISA	WB, IF/ICC, ELISA
Recommended IF Starting Dilution	1:50[4]	1:200 - 1:800[3]
Example IF Dilution	Not specified in publications found	1:400 in 4% PFA-fixed ROS1728 cells[3][5]

NOR-1 Signaling Pathway

NOR-1 is an orphan nuclear receptor that acts as a transcription factor, playing a crucial role in the cellular response to a variety of stimuli. Its expression is induced by growth factors, stress, and physiological signals, which in turn modulates genes involved in cell proliferation, apoptosis, metabolism, and inflammation. The diagram below illustrates a simplified overview of the **NOR-1** signaling pathway.



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Caption: Simplified **NOR-1** signaling pathway.

Experimental Protocols

This section provides detailed protocols for immunofluorescence staining of **NOR-1** in cultured cells. The protocols are based on the manufacturer's recommendations and general immunofluorescence best practices.^{[6][7][8][9]}

Protocol 1: Immunofluorescence Staining with Santa Cruz Biotechnology sc-393902

Materials:

- **NOR-1** Antibody (H-7), sc-393902

- Cells grown on coverslips or in chamber slides
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
- Fluorophore-conjugated anti-mouse secondary antibody
- DAPI or Hoechst for nuclear counterstaining
- Antifade mounting medium

Procedure:

- Cell Seeding: Seed cells onto coverslips or chamber slides and culture until they reach the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Fixation:
 - For PFA fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
 - For Methanol fixation: Incubate cells with ice-cold methanol for 10 minutes at -20°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for PFA-fixed cells): Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.
- Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
- Primary Antibody Incubation: Dilute the **NOR-1** antibody (sc-393902) to a starting concentration of 1:50 in Blocking Buffer. Incubate overnight at 4°C in a humidified chamber.

- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorophore-conjugated anti-mouse secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Counterstaining:** Incubate cells with DAPI or Hoechst solution for 5 minutes at room temperature.
- **Washing:** Wash the cells once with PBS.
- **Mounting:** Mount the coverslips onto microscope slides using an antifade mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope with the appropriate filters.

Protocol 2: Immunofluorescence Staining with Proteintech 55405-1-AP

Materials:

- NR4A3 Polyclonal Antibody, 55405-1-AP
- Cells grown on coverslips or in chamber slides
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
- Fluorophore-conjugated anti-rabbit secondary antibody
- DAPI or Hoechst for nuclear counterstaining

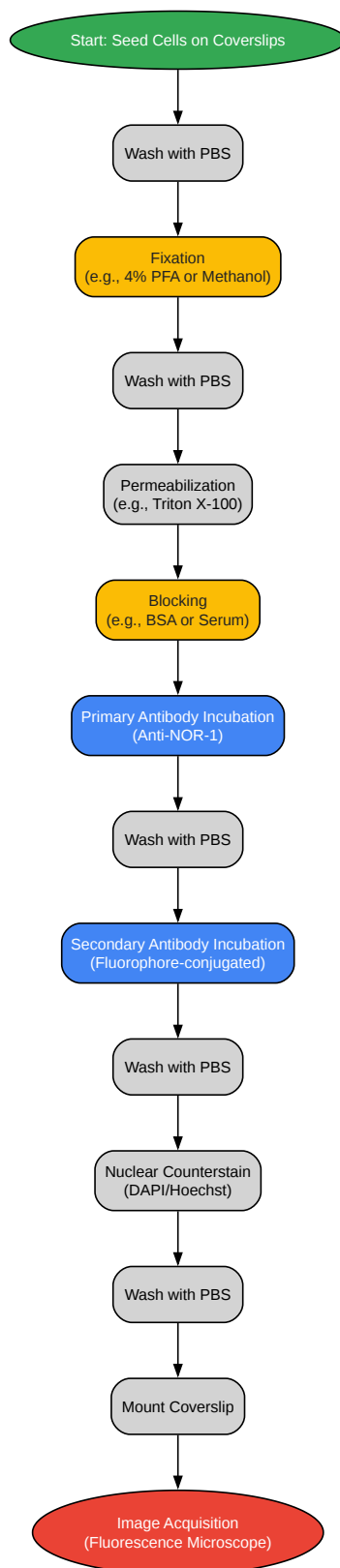
- Antifade mounting medium

Procedure:

- Cell Seeding: Seed cells onto coverslips or chamber slides and culture to the desired confluency.
- Washing: Gently wash the cells twice with PBS.
- Fixation: Incubate cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the NR4A3 antibody (55405-1-AP) to a concentration between 1:200 and 1:800 (a starting dilution of 1:400 is recommended) in Blocking Buffer.^[3]
^[5] Incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated anti-rabbit secondary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate cells with DAPI or Hoechst solution for 5 minutes at room temperature.
- Washing: Wash the cells once with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Experimental Workflow

The following diagram outlines the general workflow for an immunofluorescence experiment.



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